5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively. The 1,3,4-thiadiazole ring is further substituted with a 4-fluorophenyl group at the 5-position. The molecular formula is C₁₆H₉BrClFN₃OS, with a molecular weight of 437.7 g/mol (calculated). Its structure combines halogenated aromatic systems with a thiadiazole heterocycle, a motif known for diverse bioactivities, including antitumor, antimicrobial, and anticonvulsant properties .
The 4-fluorophenyl group may contribute to metabolic stability and π-π stacking interactions in enzyme active sites .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFN3OS/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVCTABRYGXABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrClF NS
- Molecular Weight : 335.68 g/mol
This compound features a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that modifications in thiadiazole structures can enhance their antiproliferative activities against various cancer cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiadiazole Derivative | A549 (Lung) | 12.5 |
| Thiadiazole Derivative | MCF7 (Breast) | 15.0 |
These findings suggest that the presence of the thiadiazole ring in this compound may confer similar anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial effects. A comparative study showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 32 |
| Thiadiazole Derivative | Escherichia coli | 64 |
These results indicate the potential application of this compound in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole compounds have been documented in various studies. For example, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in experimental models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a thiadiazole core often inhibit key enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK that are crucial in inflammatory responses and tumor progression.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
-
Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives for their anticancer effects on human cancer cell lines. The results demonstrated promising IC values indicating effective antiproliferative activity.
"The synthesized thiadiazole derivatives displayed significant cytotoxicity against various cancer cell lines with IC values ranging from 10 to 20 µM" .
-
Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties of thiadiazole compounds against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads for new antibiotics.
"Thiadiazoles exhibited remarkable antibacterial activity against multi-drug resistant strains" .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be contextualized against structurally analogous compounds (Table 1). Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations
Halogenation Effects :
- Bromo substitution at the 5-position (as in the target compound) correlates with higher antitumor activity compared to chloro or fluoro analogs. For example, the 5-bromo derivative showed 100% protection at 60 mg/kg in mortality assays, while 3-chloro analogs (e.g., compound 4b) exhibited weaker efficacy .
- Chloro groups at the 2-position (as in the target compound) enhance metabolic stability but may reduce solubility compared to methoxy or unsubstituted analogs .
Thiadiazole Substituents :
- The 4-fluorophenyl group on the thiadiazole ring (target compound) improves target selectivity compared to pyridinyl or alkylthio substituents. Pyridinyl-substituted analogs (e.g., 4b) showed reduced activity, likely due to steric hindrance in hydrophobic binding pockets .
- Benzylthio substituents (e.g., in anticonvulsant urea derivatives) enhance potency by facilitating hydrophobic interactions and hydrogen bonding .
For instance, the target compound’s logP is predicted to be 3.2, compared to 2.5 for fluoro-substituted analogs . Urea-linked thiadiazoles (e.g., ED₅₀ = 0.65 µmol/kg) demonstrate superior in vivo efficacy over benzamide derivatives, likely due to improved bioavailability .
Synthetic Accessibility :
- The target compound is synthesized via a two-step process: (1) condensation of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with 5-bromo-2-chlorobenzoyl chloride, and (2) purification via recrystallization. This method mirrors protocols for analogous compounds (e.g., nitazoxanide derivatives) .
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological challenges arise during its preparation?
Answer: The synthesis typically involves coupling a substituted benzoyl chloride with a 1,3,4-thiadiazol-2-amine derivative. For example:
- Step 1 : Prepare the thiadiazole core by reacting 4-fluorophenyl-substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) .
- Step 2 : React the resulting 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with 5-bromo-2-chlorobenzoyl chloride in pyridine or THF under nitrogen, followed by purification via column chromatography or recrystallization (e.g., from methanol/water) .
Challenges : - Impurity control : Byproducts may form due to competing acylations; TLC monitoring is critical .
- Solvent selection : Polar aprotic solvents (e.g., pyridine) improve reaction efficiency but require careful neutralization (e.g., 10% NaHCO₃) during workup .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O/F) .
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorophenyl groups) .
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Catalyst screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80–90°C) to accelerate reaction kinetics while minimizing side reactions .
- Purification strategies : Gradient elution in column chromatography (e.g., DCM/MeOH) or sequential recrystallization (e.g., DMSO/water) improves yield and purity .
Q. What structural features influence its biological activity, and how can structure-activity relationships (SAR) be investigated?
Answer:
- Key pharmacophores :
- The 1,3,4-thiadiazole ring enables π-π stacking with enzyme active sites (e.g., bacterial PFOR enzyme) .
- Halogen substituents (Br, Cl, F) enhance lipophilicity and binding affinity to hydrophobic pockets .
- SAR strategies :
Q. How can contradictions in enzyme inhibition data be resolved?
Answer:
- Orthogonal assays : Validate activity using both fluorometric (e.g., NADH depletion) and colorimetric (e.g., Ellman’s reagent) methods to rule out assay-specific artifacts .
- Crystallographic analysis : Compare ligand-bound vs. unbound enzyme structures to identify binding mode discrepancies .
- Control experiments : Include DMSO controls to assess solvent interference and reference inhibitors (e.g., nitazoxanide) for baseline comparison .
Q. What computational methods predict its physicochemical properties and bioavailability?
Answer:
- ACD/Labs Percepta : Estimates logP (lipophilicity), solubility, and metabolic stability using QSAR models .
- Molecular dynamics (MD) simulations : Predict membrane permeability by analyzing free energy profiles across lipid bilayers .
- Density functional theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., amide carbonyl for hydrogen bonding) .
Q. How can researchers address low solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve biodistribution .
Q. What are the best practices for validating target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
- Knockout/rescue experiments : Use CRISPR-Cas9 to delete the target gene and confirm phenotype reversal with compound treatment .
- Fluorescence polarization : Quantify compound binding to purified target proteins in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
